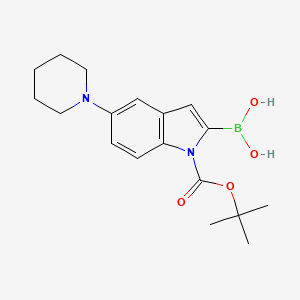
1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that combines an indole core with boronic acid and piperidine functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction, where a halogenated indole derivative reacts with a boronic acid or boronate ester.
Attachment of the Piperidine Group: The piperidine group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by the piperidine moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the piperidine ring.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
作用機序
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, while the indole core can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
1H-Indole-1-carboxylic acid derivatives: Compounds with different substituents on the indole core.
Boronic acid derivatives: Compounds with boronic acid groups attached to various aromatic or heteroaromatic rings.
Piperidine-containing compounds: Molecules with piperidine rings attached to different functional groups.
Uniqueness
1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinyl)-, 1-(1,1-dimethylethyl) ester is unique due to the combination of its indole, boronic acid, and piperidine functionalities. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C18H25BN2O4 |
|---|---|
分子量 |
344.2 g/mol |
IUPAC名 |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-piperidin-1-ylindol-2-yl]boronic acid |
InChI |
InChI=1S/C18H25BN2O4/c1-18(2,3)25-17(22)21-15-8-7-14(20-9-5-4-6-10-20)11-13(15)12-16(21)19(23)24/h7-8,11-12,23-24H,4-6,9-10H2,1-3H3 |
InChIキー |
INUPMMUCEQORMZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N3CCCCC3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate](/img/structure/B13117007.png)
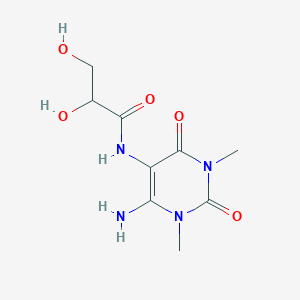


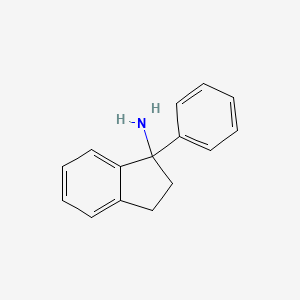
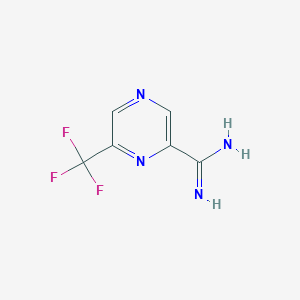
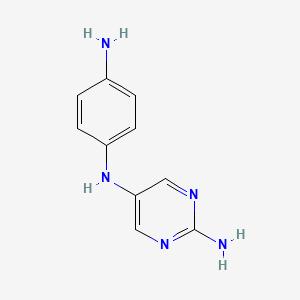


![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
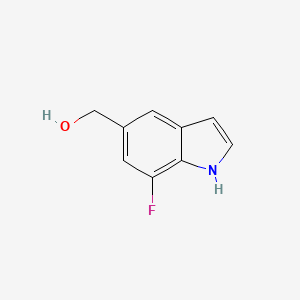
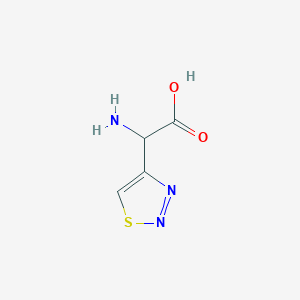
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

